
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and dodecanone as the primary starting materials.
Acetylation: Fluorenone undergoes acetylation to introduce the acetyl group at the 7th position. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The acetylated fluorenone is then coupled with dodecanone through a Friedel-Crafts acylation reaction. This reaction is facilitated by a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize waste and reduce costs.
Purification: Advanced purification techniques such as distillation and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the ketone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted fluorenes with different functional groups.
科学的研究の応用
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one can be compared with other fluorenyl compounds:
1-(9-Methyl-9H-fluoren-2-YL)ethanone: Similar structure but with a shorter alkyl chain.
1-(9-Propyl-9H-fluoren-2-YL)ethanone: Contains a propyl group instead of a dodecanone chain.
1-(9-Ethyl-9H-fluoren-2-YL)ethanone: Features an ethyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
特性
CAS番号 |
61314-13-4 |
|---|---|
分子式 |
C27H34O2 |
分子量 |
390.6 g/mol |
IUPAC名 |
1-(7-acetyl-9H-fluoren-2-yl)dodecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-4-5-6-7-8-9-10-11-12-27(29)22-14-16-26-24(18-22)19-23-17-21(20(2)28)13-15-25(23)26/h13-18H,3-12,19H2,1-2H3 |
InChIキー |
FYKXUIBXCLUBQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


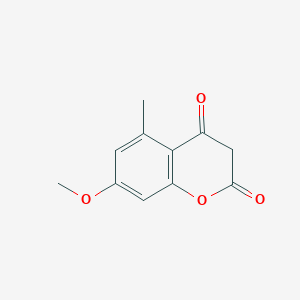

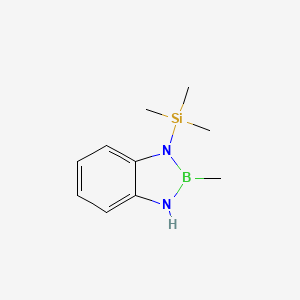

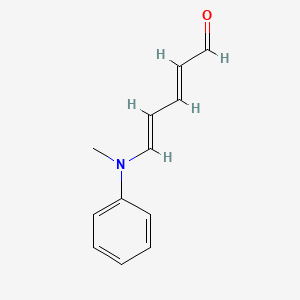
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
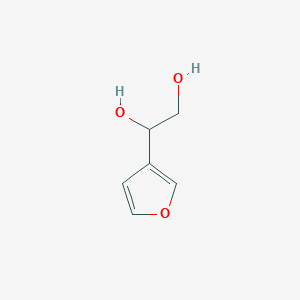
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
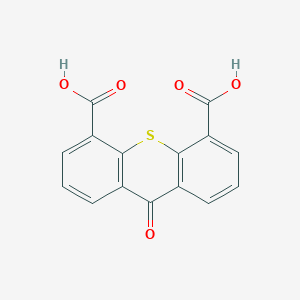
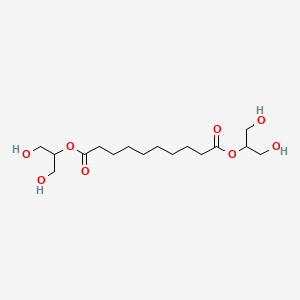
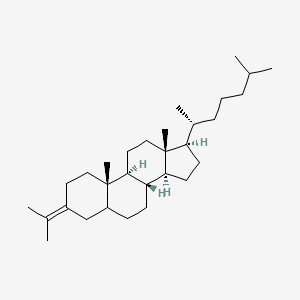
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
